molecular formula C15H20O3 B14668332 Acetic acid, 3-cyclohexyl-5-methoxyphenyl- CAS No. 51028-87-6

Acetic acid, 3-cyclohexyl-5-methoxyphenyl-

Cat. No.: B14668332
CAS No.: 51028-87-6
M. Wt: 248.32 g/mol
InChI Key: AHDHGUHGYWNZNG-UHFFFAOYSA-N
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Description

Acetic acid, 3-cyclohexyl-5-methoxyphenyl-, is an organic compound that features a cyclohexyl group and a methoxyphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This reaction allows for the formation of carbon-carbon bonds between the cyclohexyl and methoxyphenyl groups and the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and environmentally benign organoboron reagents. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 3-cyclohexyl-5-methoxyphenyl-, can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid, 3-cyclohexyl-5-methoxyphenyl-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 3-cyclohexyl-5-methoxyphenyl-, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 3-cyclohexyl-5-methoxyphenyl-, is unique due to the presence of both cyclohexyl and methoxyphenyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

51028-87-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3-cyclohexyl-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C15H20O3/c1-18-14-8-11(9-15(16)17)7-13(10-14)12-5-3-2-4-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,16,17)

InChI Key

AHDHGUHGYWNZNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCCC2)CC(=O)O

Origin of Product

United States

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